Moellendorffiline

描述

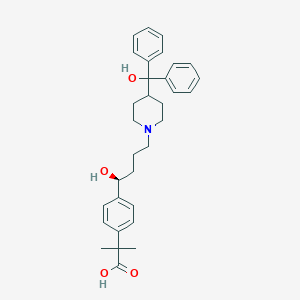

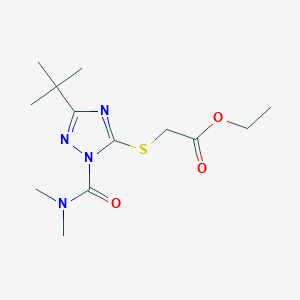

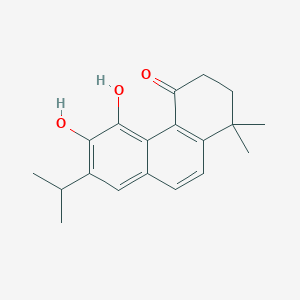

Moellendorffilin is a natural product found in Esenbeckia grandiflora . It has a molecular formula of C26H20O10 and a molecular weight of 492.4 g/mol .

Molecular Structure Analysis

The molecular structure of Moellendorffilin consists of multiple functional groups, including methoxy groups and carbonyl groups . The exact 3D conformer and crystal structures are not provided in the search results.

Physical And Chemical Properties Analysis

Moellendorffilin has a molecular weight of 492.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

作用机制

Target of Action

Moellendorffiline, also known as Moellendorffilin, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestive system, catalyzing the digestion of starch by hydrolyzing the α-1,4-glucoside linkages .

Mode of Action

This compound exhibits significant inhibitory activity against α-glucosidase . By inhibiting this enzyme, the digestion of carbohydrates is significantly decreased, which can help regulate postprandial blood glucose levels in diabetes patients .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbohydrate digestion pathway . By inhibiting α-glucosidase, this compound disrupts the normal digestion of carbohydrates, leading to a decrease in postprandial blood glucose levels .

Result of Action

The inhibition of α-glucosidase by this compound leads to a decrease in the digestion of carbohydrates, resulting in the regulation of postprandial blood glucose levels . This makes this compound a potential therapeutic agent for managing blood glucose levels in diabetes patients .

实验室实验的优点和局限性

The advantages of using Moellendorffilin in laboratory experiments include its low cost, easy availability, and high purity. The major limitation of using Moellendorffilin in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

未来方向

For research on Moellendorffilin include further investigation of its potential anti-inflammatory and anti-cancer properties. In addition, further research is needed to determine the mechanism of action and the biochemical and physiological effects of Moellendorffilin. Finally, further research is needed to explore the potential use of Moellendorffilin as an adjuvant therapy for neurological disorders, diabetes, and obesity.

科学研究应用

α-葡萄糖苷酶抑制活性

研究表明,莫伦多菲林具有α-葡萄糖苷酶抑制活性 . α-葡萄糖苷酶是一种参与将碳水化合物分解成单糖的酶。该酶的抑制剂用于治疗2型糖尿病,以减缓碳水化合物从肠道吸收的速度,从而降低对血糖水平的影响。

抗氧化潜力

莫伦多菲林也表现出抗氧化潜力 . 抗氧化剂是能够预防或减缓由自由基造成的细胞损伤的物质,自由基是不稳定的分子,机体在应对环境和其他压力时会产生自由基。

抗增殖特性

该化合物因其抗增殖特性而受到研究 . 这意味着它可以抑制细胞的生长,这在癌症治疗中可能特别有用,因为不受控制的细胞生长是癌症治疗中的主要问题。

促凋亡特性

除了抗增殖作用外,莫伦多菲林还具有促凋亡特性 . 凋亡是多细胞生物体中发生的程序性细胞死亡过程。通过促进凋亡,莫伦多菲林可以帮助消除癌细胞并防止疾病的扩散。

酪氨酸酶活性影响

研究表明,莫伦多菲林可以影响酪氨酸酶的活性 . 酪氨酸酶是一种参与黑色素产生的酶,黑色素是赋予我们的皮肤、头发和眼睛颜色的色素。通过影响这种酶的活性,莫伦多菲林有可能被用于治疗与色素沉着相关的疾病。

乙酰胆碱酯酶和丁酰胆碱酯酶活性影响

研究表明,莫伦多菲林可以影响乙酰胆碱酯酶和丁酰胆碱酯酶的活性 . 这些酶参与神经系统中某些神经递质的分解。通过影响它们的活性,莫伦多菲林有可能被用于治疗神经系统疾病。

在抗癌和抗菌测试中作为佐剂的作用

莫伦多菲林及其类似化合物已被证实可作为抗癌和抗菌测试中的佐剂 . 佐剂是一种增强机体对抗原免疫反应的物质。这有可能提高癌症和细菌感染治疗的有效性。

在植物生理学中的潜在应用

虽然与人类健康没有直接关系,但值得注意的是,主要内在蛋白 (MIP) 是莫伦多菲林所属的蛋白家族,在植物生理学领域引起了极大的兴趣 . 它们在生物膜中形成孔隙,并促进一系列小的极性分子的被动转运,最显著的是水和甘油。这可能对理解和操纵植物生长以及对环境条件的反应具有意义。

生化分析

Biochemical Properties

Moellendorffiline has been shown to interact with various enzymes and proteins. It has been reported to exhibit α-glucosidase inhibitory activity . This suggests that this compound may interact with the enzyme α-glucosidase, potentially inhibiting its function .

Cellular Effects

This compound has been found to have various effects on cells. It has been reported to have antioxidant potential . This suggests that this compound may play a role in cellular processes related to oxidative stress, potentially helping to protect cells from damage caused by reactive oxygen species .

Molecular Mechanism

Its α-glucosidase inhibitory activity suggests that it may bind to the enzyme α-glucosidase, inhibiting its function . This could lead to changes in the metabolism of certain carbohydrates within the cell .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. It has been suggested that oxidation and glucuronide conjugation might be the main metabolic pathways of methoxyfuranocoumarins, a group that includes this compound .

属性

IUPAC Name |

4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRROJPIKHKKOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909329 | |

| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105099-87-4 | |

| Record name | Moellendorffiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antibacterial activity of Moellendorffilin and against which bacteria is it effective?

A1: Research indicates that Moellendorffilin exhibits significant antibacterial activity against several bacterial species. Specifically, it has demonstrated efficacy against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis [].

Q2: What is the source of Moellendorffilin, and how potent is it compared to other antibacterial compounds identified in the same study?

A2: Moellendorffilin was isolated from the n-hexane extract of Heracleum persicum roots []. Among the eight furanocoumarins identified in this plant, Moellendorffilin exhibited superior antibacterial activity. Its potency, measured by Minimum Inhibitory Concentration (MIC), was notably higher than other compounds against the tested bacteria, highlighting its potential as a potent antibacterial agent [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

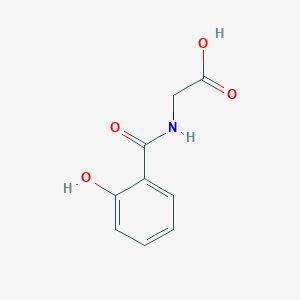

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)